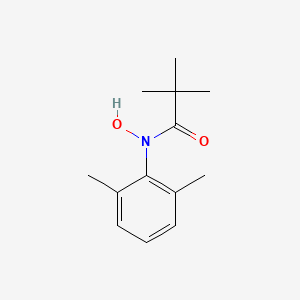
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a hydroxyl group attached to a dimethylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide typically involves the reaction of 2,6-dimethylaniline with appropriate reagents. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate in acetic acid. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
科学研究应用
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure.
Tocainide: Another compound with structural similarities, used as an antiarrhythmic agent.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A related compound with similar chemical properties.
Uniqueness
N-(2,6-Dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
918107-02-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-N-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-9-7-6-8-10(2)11(9)14(16)12(15)13(3,4)5/h6-8,16H,1-5H3 |
InChI 键 |
DWUGJZJTEQOITN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


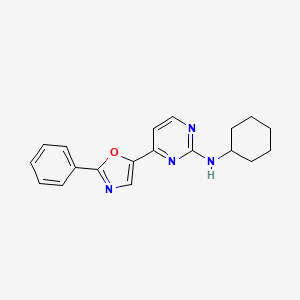
![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)
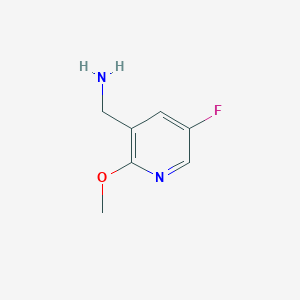
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
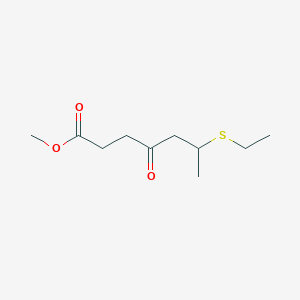
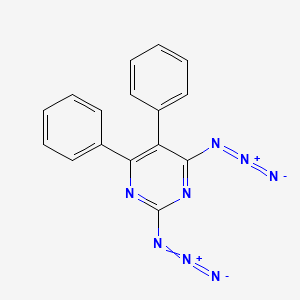
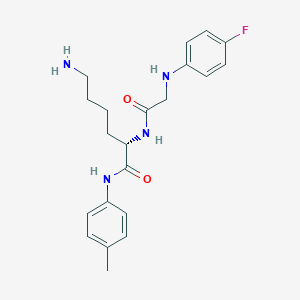
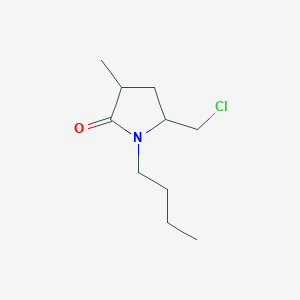
propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
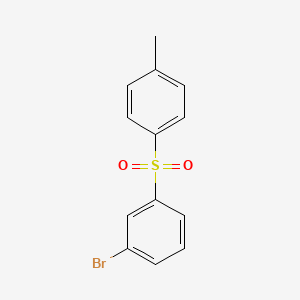
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
